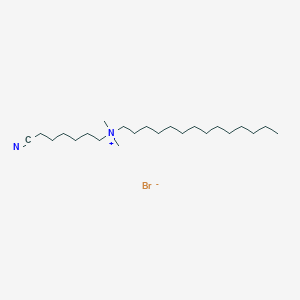![molecular formula C19H18N2O3 B12564542 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one CAS No. 183788-11-6](/img/structure/B12564542.png)
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one is a chemical compound that belongs to the class of piperidinones It is characterized by the presence of a piperidin-4-one core structure substituted with a 4-[2-(4-nitrophenyl)ethenyl]phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-nitrophenyl)ethenyl]phenyl}piperidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-nitrobenzaldehyde with 4-piperidone in the presence of a base to form the intermediate 4-[2-(4-nitrophenyl)ethenyl]piperidin-4-one. This intermediate is then subjected to further reactions to introduce the phenyl group at the 1-position of the piperidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of different solvents, catalysts, and reaction conditions to achieve efficient and scalable production. The use of continuous flow reactors and other advanced techniques may also be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the piperidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Reduction of Nitro Group: 1-{4-[2-(4-Aminophenyl)ethenyl]phenyl}piperidin-4-one.
Reduction of Carbonyl Group: 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-ol.
Substitution of Nitro Group: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperidin-4-one: Similar structure but lacks the ethenylphenyl group.
1-(4-Aminophenyl)piperidin-4-one: Similar structure with an amino group instead of a nitro group.
1-(4-Methoxyphenyl)piperidin-4-one: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}piperidin-4-one is unique due to the presence of both the nitrophenyl and ethenylphenyl groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
183788-11-6 |
|---|---|
Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-[2-(4-nitrophenyl)ethenyl]phenyl]piperidin-4-one |
InChI |
InChI=1S/C19H18N2O3/c22-19-11-13-20(14-12-19)17-7-3-15(4-8-17)1-2-16-5-9-18(10-6-16)21(23)24/h1-10H,11-14H2 |
InChI Key |
HQNMTKOYRGPJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



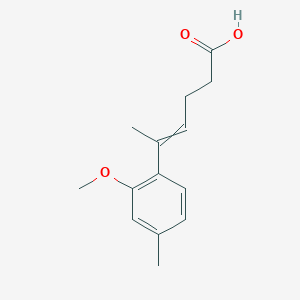
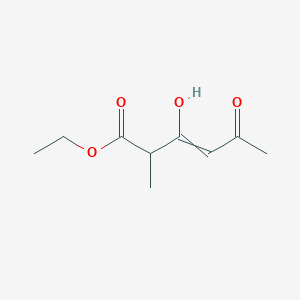
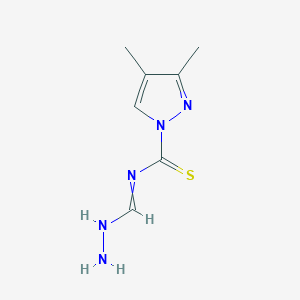
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
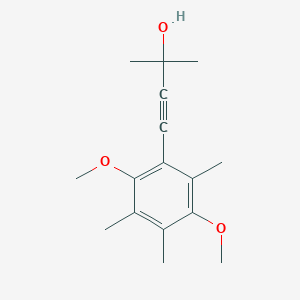
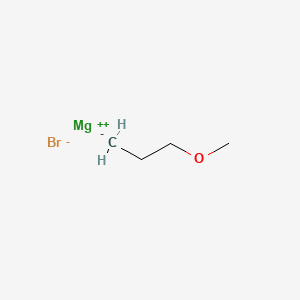
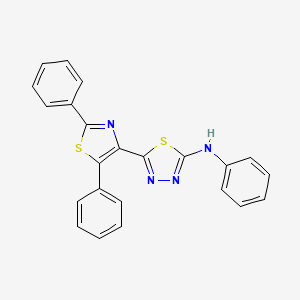
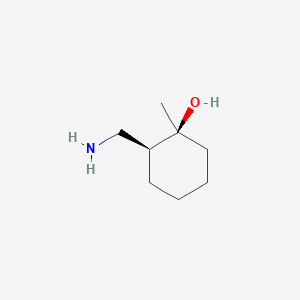
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)

![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
